molecular formula C11H13ClO B8763647 1-[4-(3-Chloropropyl)phenyl]ethanone CAS No. 91427-06-4

1-[4-(3-Chloropropyl)phenyl]ethanone

Cat. No. B8763647
CAS RN: 91427-06-4
M. Wt: 196.67 g/mol
InChI Key: QELFPXSQFIOJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748636B2

Procedure details

84 mL of CH2Cl2 and 14.4 g (1.1 eq.) of aluminum trichloride (AlCl3) are placed in a reactor at 20° C. with stirring. The reaction medium is cooled to −7° C. and 8.5 g (1.1 eq.) of acetyl chloride are then added. The mixture is stirred for 30 minutes and 15 g of 1-chloro-3-phenylpropane are then added at 0° C. At the end of the reaction, the reaction mixture is poured over about 30 minutes with vigorous stirring into 75 mL of 5% hydrochloric acid solution. The mixture is stirred for 1 hour at 10° C., the phases are then separated by settling and the aqueous phase is extracted with CH2Cl2. The organic phases are combined and washed successively with 2N HCl solution, 1N sodium hydroxide solution and water.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=[O:7])[CH3:6].[Cl:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.Cl>C(Cl)Cl>[Cl:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:5](=[O:7])[CH3:6])=[CH:15][CH:14]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
ClCCCC1=CC=CC=C1
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
14.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
84 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
ADDITION
Type
ADDITION
Details
the reaction mixture is poured over about 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at 10° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases are then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with CH2Cl2
WASH
Type
WASH
Details
washed successively with 2N HCl solution, 1N sodium hydroxide solution and water

Outcomes

Product
Name
Type
Smiles
ClCCCC1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.